molecular formula C17H19NO B12445522 3-phenyl-N-(1-phenylethyl)propanamide CAS No. 40478-40-8

3-phenyl-N-(1-phenylethyl)propanamide

Cat. No.: B12445522
CAS No.: 40478-40-8
M. Wt: 253.34 g/mol
InChI Key: RCLOJLWVCROWJC-UHFFFAOYSA-N
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Description

3-phenyl-N-(1-phenylethyl)propanamide is a synthetic compound that belongs to the class of organic compounds known as amides. It is characterized by the presence of a phenyl group attached to the nitrogen atom of the amide functional group, and another phenyl group attached to the carbon chain. This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(1-phenylethyl)propanamide typically involves the amidation of a suitable precursor. One common method is the reaction of a primary amine with a carboxylic acid derivative, such as an acid chloride or an ester. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-phenyl-N-(1-phenylethyl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-phenyl-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The binding affinity and efficacy of the compound are influenced by its structural features, such as the presence of phenyl groups and the amide functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-(1-phenylethyl)propanamide is unique due to its specific structural arrangement, which influences its binding affinity and pharmacological properties. Compared to other fentanyl analogs, it may exhibit different potency and efficacy profiles, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

3-Phenyl-N-(1-phenylethyl)propanamide, also known by its CAS number 40478-40-8, is a compound that has garnered attention due to its potential biological activities. Understanding its mechanisms of action, therapeutic applications, and comparative efficacy against similar compounds is crucial for advancing research in medicinal chemistry and pharmacology.

The molecular formula of this compound is C17H19NOC_{17}H_{19}NO with a molecular weight of 253.34 g/mol. The compound features an amide functional group, which is significant in determining its biological activity.

PropertyValue
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
IUPAC NameThis compound
CAS Number40478-40-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function through several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation : It may bind to receptors, influencing signal transduction pathways that regulate physiological processes.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which could be linked to its structural features.

Biological Activity Studies

Recent research has focused on the biological activities of related compounds, providing insights into the potential effects of this compound.

Antimicrobial Properties

A study highlighted the antimicrobial effects of analogs related to this compound. For instance, similar compounds have shown effectiveness against Gram-negative bacteria by inhibiting quorum sensing (QS), a process that regulates gene expression in response to cell density. This suggests that this compound may also possess similar QS-inhibitory effects .

Anticancer Potential

Research into structurally related compounds has indicated potential anticancer properties. Compounds with similar amide linkages have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound could be explored for its anticancer activity .

Case Studies

Several studies have examined the biological activity of compounds with structural similarities to this compound:

  • Inhibition of Bioluminescence : A study reported that certain derivatives inhibited bioluminescence in Vibrio harveyi, indicating potential use in managing bacterial infections .
  • Cytotoxicity Against Cancer Cells : Research has shown that related compounds exhibit significant cytotoxicity against human tumor cell lines such as HeLa and HCT116. This suggests a possible pathway for further investigation into the anticancer properties of this compound .

Comparative Analysis

To evaluate the uniqueness and potential advantages of this compound, it is essential to compare it with other similar compounds:

CompoundBiological ActivityReference
3-Methyl-N-(2′-phenylethyl)-butyramideInhibits QS in Vibrio harveyi
N-(1-Phenylethyl)-benzamideCytotoxic against cancer cells
N-(1-Phenylethyl)-propionamideAntimicrobial properties

Properties

CAS No.

40478-40-8

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

3-phenyl-N-(1-phenylethyl)propanamide

InChI

InChI=1S/C17H19NO/c1-14(16-10-6-3-7-11-16)18-17(19)13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,19)

InChI Key

RCLOJLWVCROWJC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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